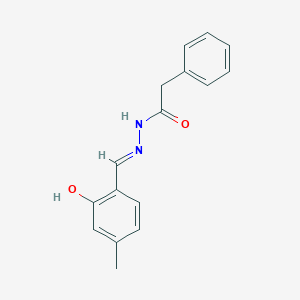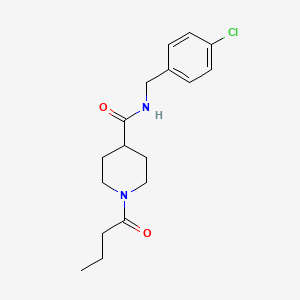![molecular formula C20H22N4O4 B6026542 N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B6026542.png)
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-methyl-3-nitrobenzamide, also known as AN-9, is a synthetic compound that has been extensively studied for its potential pharmacological properties. AN-9 has been found to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Mechanism of Action
The exact mechanism of action of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-methyl-3-nitrobenzamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, this compound reduces inflammation and may have potential therapeutic applications for inflammatory diseases such as arthritis.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and have antiviral activity. This compound has also been found to have antioxidant properties, which may have potential therapeutic applications for various diseases associated with oxidative stress.
Advantages and Limitations for Lab Experiments
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-methyl-3-nitrobenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily produced in large quantities. It has also been extensively studied, and its properties are well-known. However, this compound also has some limitations. It is a relatively complex compound, and its synthesis requires several steps. This compound is also not very soluble in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-methyl-3-nitrobenzamide. One potential area of research is the development of this compound derivatives with improved pharmacological properties. Another area of research is the study of this compound in animal models of disease to determine its potential therapeutic applications. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its pharmacological properties. Finally, the development of new synthetic methods for the production of this compound may improve its availability for research purposes.
Synthesis Methods
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-methyl-3-nitrobenzamide is synthesized through a multi-step process that involves the reaction of 4-nitrobenzoyl chloride with 4-(4-acetyl-1-piperazinyl)aniline. The resulting intermediate is then reacted with 2-methyl-3-nitrobenzoic acid to form this compound. The purity of the compound is confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-methyl-3-nitrobenzamide has been extensively studied for its potential pharmacological properties. It has been found to possess anti-inflammatory, antitumor, and antiviral properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have antiviral activity against herpes simplex virus type 1 and 2.
properties
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-14-18(4-3-5-19(14)24(27)28)20(26)21-16-6-8-17(9-7-16)23-12-10-22(11-13-23)15(2)25/h3-9H,10-13H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCKNZYHCBQMFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butylcyclohexyl 4-[(4-bromophenyl)amino]-4-oxobutanoate](/img/structure/B6026464.png)

![N-(4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}phenyl)acetamide](/img/structure/B6026472.png)

![methyl (1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6026502.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B6026524.png)
![1-[2-(3-fluorophenyl)ethyl]-5-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6026530.png)

![2-[(benzylthio)acetyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B6026550.png)

![3-[2-(3-fluorophenyl)ethyl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B6026559.png)
![1-cyclopentyl-N-methyl-6-oxo-N-[(3-phenyl-5-isoxazolyl)methyl]-3-piperidinecarboxamide](/img/structure/B6026578.png)

![2-{[(3,4-dimethylphenyl)amino]methylene}-5-(4-methylphenyl)-1,3-cyclohexanedione](/img/structure/B6026591.png)